

An In-depth Technical Guide to 2-(6-hydroxybenzofuran-3-yl)acetic acid

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Compound of Interest

Compound Name: 2-(6-hydroxybenzofuran-3-yl)acetic Acid

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Compound Identification

Identifier	Value
IUPAC Name	2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
CAS Number	69716-04-7
Molecular Formula	C ₁₀ H ₈ O ₄
Molecular Weight	192.17 g/mol
Canonical SMILES	<chem>C1=CC2=C(C=C1O)OC=C2CC(=O)O</chem>
InChI Key	ZEMXZWJZCWCPBM-UHFFFAOYSA-N

Physicochemical Properties

While experimental data for the specific physicochemical properties of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid are not readily available in the searched literature, predicted values from computational models can provide initial estimates.

Property	Predicted Value	Source
XlogP3	1.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	192.042259 g/mol	PubChem[1]
Monoisotopic Mass	192.042259 g/mol	PubChem[1]
Topological Polar Surface Area	66.8 Å ²	PubChem[1]
Heavy Atom Count	14	PubChem[1]

Synthesis and Experimental Protocols

A detailed, specific experimental protocol for the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid was not found in the available literature. However, a general and efficient method for the synthesis of various benzofuran-3-acetic acids has been reported, which can likely be adapted for this specific compound.[2][3][4]

General Synthetic Approach for Benzofuran-3-acetic Acids

A common strategy involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature. This method is noted for its good yields, straightforward workup, and lack of need for chromatographic purification.[2][3]

Logical Workflow for the Synthesis of Benzofuran-3-acetic Acids



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Caption: General synthetic pathway to benzofuran-3-acetic acids.

Experimental Protocol for a Related Transformation: Synthesis of 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide from the Corresponding Acid

While a protocol for the synthesis of the acid was not found, a detailed method for the synthesis of its amide derivative has been documented. This provides valuable information on the reactivity of the target compound.[5]

Experimental Workflow for Amide Synthesis



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Caption: Experimental workflow for the synthesis of the amide derivative.

Detailed Methodology:[5]

- **Reaction Setup:** 0.015 mmol of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid is dissolved in 15 ml of N,N-dimethylformamide (DMF) in a round-bottom flask.
- **Activation:** The solution is cooled to 273 K (0 °C), and 0.023 mmol of 1,1'-carbonyldiimidazole is added. The reaction mixture is stirred for 45 minutes.
- **Amination:** 0.046 mmol of ammonium acetate and 1 ml of triethylamine are added to the reaction mixture, which is then stirred at room temperature overnight.
- **Monitoring:** The completion of the reaction is monitored by thin-layer chromatography.
- **Workup:** Upon completion, the reaction mixture is diluted with ethyl acetate. The organic layer is washed sequentially with water and brine solution.

- Isolation: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.
- Purification: The crude product is further purified by column chromatography using a mixture of ethyl acetate and petroleum ether (8:2) as the eluent.
- Crystallization: Colorless prisms of the final product are obtained from a solvent system of ethyl acetate and methanol (4:1) at room temperature.

Biological Activity and Potential Applications

Specific quantitative biological data, such as IC_{50} or MIC values, for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid were not found in the surveyed literature. However, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for the development of new therapeutic agents.

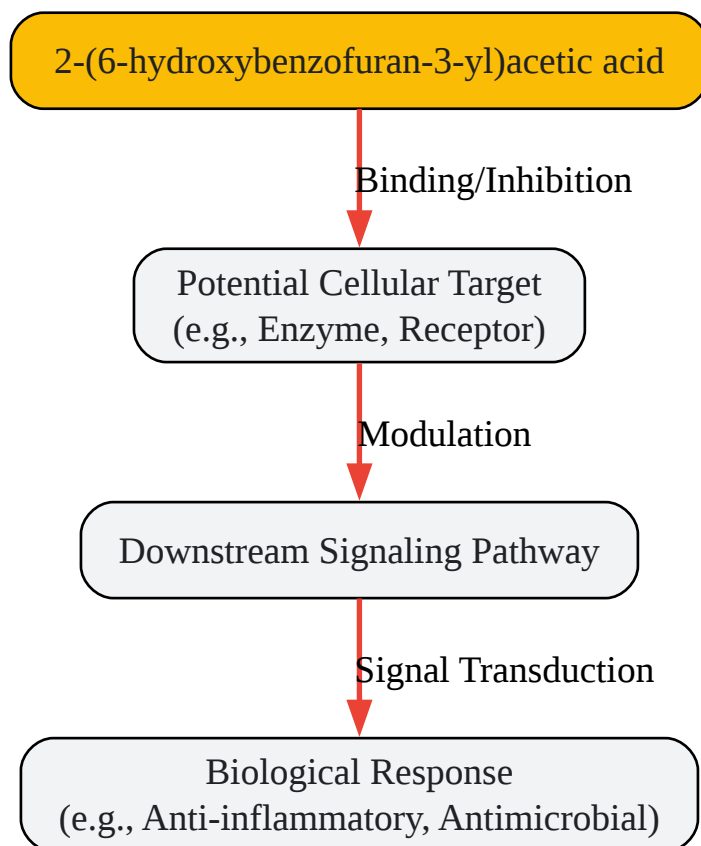
Benzofuran-containing molecules have been investigated for their potential as:

- Antimicrobial and Antifungal Agents: Many benzofuran derivatives have shown activity against various bacterial and fungal strains.^[6]
- Anti-inflammatory Agents: The arylalkanoic acid moiety present in the target compound is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).^[2]
- Enzyme Inhibitors: Certain benzofuran derivatives have been identified as inhibitors of enzymes such as cholinesterases.^[7]
- Antiviral Agents: Some benzofurans have demonstrated the ability to act as STING agonists, inducing an antiviral response.^[8]

Potential Signaling Pathway Involvement

Given the biological activities of related benzofuran compounds, 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid could potentially interact with various cellular signaling pathways. However, no specific studies on the mechanism of action or signaling pathway modulation for this particular compound were identified.

Hypothetical Signaling Pathway Interaction



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Caption: A generalized diagram of potential molecular interactions.

Future Research Directions

The lack of specific biological data for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid highlights several avenues for future research:

- **Development of a Specific Synthetic Protocol:** A detailed and optimized synthesis route for this compound would facilitate its availability for further studies.
- **Biological Screening:** The compound should be screened against a panel of biological targets, including various enzymes, receptors, and microbial strains, to identify its primary biological activity.

- **Quantitative Assays:** Determination of quantitative metrics such as IC₅₀ and MIC values is crucial to assess the potency of the compound.
- **Mechanism of Action Studies:** Once a significant biological activity is identified, further research should focus on elucidating the underlying mechanism of action and its effects on cellular signaling pathways.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of analogs of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid would provide valuable insights into the structural features required for its biological activity.

In conclusion, while 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid is a known chemical entity, its biological properties remain largely unexplored. Its structural similarity to other biologically active benzofurans suggests that it is a promising candidate for further investigation in the field of drug discovery and development.

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